molecular formula C8H13N5O B10767458 2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone CAS No. 60378-42-9

2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone

Cat. No.: B10767458
CAS No.: 60378-42-9
M. Wt: 195.22 g/mol
InChI Key: ARHXUJTYUBUXBB-IUYQGCFVSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with an appropriate diketone, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts, with temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pteridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid pteridines, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzyme cofactors and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include key metabolic or signaling routes, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Biopterin: A naturally occurring pteridine involved in the biosynthesis of neurotransmitters.

    Folic Acid: A vitamin essential for DNA synthesis and repair.

    Methotrexate: A pteridine derivative used as a chemotherapy agent.

Uniqueness

2-Amino-5,6,7,8-tetrahydro-cis-6,7-dimethyl-4(1H)-pteridinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike biopterin and folic acid, which are naturally occurring, this compound is synthetically derived, allowing for tailored modifications to enhance its properties for specific applications.

Properties

CAS No.

60378-42-9

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

(6S,7R)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C8H13N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h3-4,10H,1-2H3,(H4,9,11,12,13,14)/t3-,4+/m0/s1

InChI Key

ARHXUJTYUBUXBB-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1[C@H](NC2=C(N1)C(=O)NC(=N2)N)C

Canonical SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C

Origin of Product

United States

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